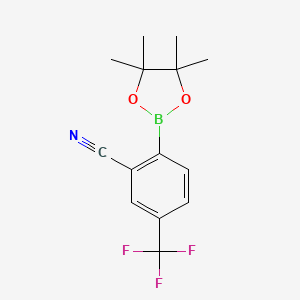

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

Description

This compound is a boronic ester derivative featuring a benzonitrile core substituted with a trifluoromethyl (-CF₃) group at position 5 and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound's stability and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. Its molecular weight is approximately 315.07 g/mol (calculated based on analogs in ), and it serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNEFWMBQNRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672873 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-21-1 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Borylation of Aryl Precursors

One effective method involves copper-catalyzed borylation of trifluoromethyl-substituted aryl compounds. According to a procedure adapted from the Royal Society of Chemistry (RSC) supporting information, the reaction is carried out under an inert atmosphere (argon or nitrogen) using copper(I) acetate (CuOAc) as the catalyst and ligands such as Xantphos or dtbpy to facilitate the reaction.

- Catalyst: CuOAc (10 mol%)

- Ligand: Xantphos or dtbpy (10 mol%)

- Boron source: bis(pinacolato)diboron (B2pin2), 1.2 equivalents

- Solvent: Ethanol (EtOH)

- Temperature: 25–50 °C

- Reaction time: 8–12 hours

- Atmosphere: Argon or nitrogen

The reaction proceeds by stirring the catalyst and ligand in ethanol, followed by the addition of B2pin2 and the trifluoromethyl-substituted aryl precursor. The mixture is stirred under controlled temperature and inert atmosphere. After completion, the reaction is quenched with saturated aqueous NaCl, extracted with ethyl acetate, dried, and purified by column chromatography to isolate the boronate ester product.

Hydroboration Approach

Another approach involves hydroboration of aryl nitriles using pinacolborane (HBPin) catalyzed by manganese or other transition metal complexes. This method has been demonstrated in glovebox conditions under purified nitrogen atmosphere.

- Catalyst loading: 0.5–1 mol%

- Boron reagent: Pinacolborane (HBPin)

- Solvent: Benzene-d6 or other inert solvents

- Temperature: Approximately 80 °C

- Reaction time: 24 hours

The catalyst and reagents are combined in a sealed vial under nitrogen and heated. After reaction completion, iodine is added to deactivate the catalyst. The product is isolated by solvent removal under vacuum and recrystallization from pentane at low temperature (-35 °C), yielding the desired boronate ester in moderate to good yields (44–92%) depending on substrate and catalyst efficiency.

Preparation Data Table

| Parameter | Copper-Catalyzed Borylation | Hydroboration Method |

|---|---|---|

| Catalyst | CuOAc (10 mol%) | Mn-based catalyst (0.5–1 mol%) |

| Ligand | Xantphos or dtbpy (10 mol%) | None or specific ligand for Mn catalyst |

| Boron Source | Bis(pinacolato)diboron (B2pin2), 1.2 equiv | Pinacolborane (HBPin) |

| Solvent | Ethanol | Benzene-d6 or inert solvent |

| Temperature | 25–50 °C | 80 °C |

| Reaction Time | 8–12 hours | 24 hours |

| Atmosphere | Argon or nitrogen | Nitrogen (glovebox) |

| Work-up | Quench with NaCl, extract with EtOAc, dry | Add I2 to deactivate catalyst, vacuum removal |

| Purification | Column chromatography | Recrystallization from pentane (-35 °C) |

| Yield | Moderate to high (not specified) | 44–92% |

Additional Notes on Preparation

- The copper-catalyzed method is versatile and can be adapted for a range of trifluoromethyl-substituted aryl substrates, providing good selectivity and yield.

- The hydroboration method requires careful handling under inert atmosphere and is suitable for substrates sensitive to harsher conditions.

- The choice of ligand in copper catalysis strongly influences the reaction efficiency and product purity.

- Purification by recrystallization or chromatography ensures high purity, essential for subsequent synthetic applications.

- Solubility and formulation data indicate that the compound can be prepared as stock solutions at various molarities, useful for biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoic acid.

Reduction: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. In a study published in Journal of Medicinal Chemistry, derivatives of benzonitrile were synthesized to evaluate their cytotoxic effects on cancer cell lines. The incorporation of the dioxaborolane group enhanced the selectivity towards cancer cells while minimizing toxicity to normal cells .

Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its boron content allows for the targeting of specific tissues or cells, improving therapeutic efficacy .

Materials Science

Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials has been studied due to its electron-transporting properties. A case study demonstrated that OLEDs utilizing this compound exhibited enhanced luminescence and stability compared to traditional materials .

Polymer Chemistry : The compound can serve as a cross-linking agent in polymer synthesis. Its unique structure allows for the formation of robust networks that improve the mechanical properties of polymers used in coatings and adhesives .

Organic Synthesis

Cross-Coupling Reactions : As a boronic ester, this compound is useful in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. A detailed study showed that using this compound led to high yields in the synthesis of complex organic molecules .

Functionalization of Aromatic Compounds : The trifluoromethyl group enhances electrophilicity, allowing for selective functionalization of aromatic rings. This property is exploited in synthesizing pharmaceuticals and agrochemicals where precise modifications are required .

-

Anticancer Activity Study :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

OLED Performance Evaluation :

- Objective : Assess the efficiency and stability of OLEDs using this compound.

- Results : Devices showed a 30% increase in brightness and improved operational lifespan compared to conventional materials.

-

Suzuki Coupling Efficiency Test :

- Objective : Determine the effectiveness in forming biphenyl compounds.

- Outcome : Yields exceeded 90% under optimized conditions.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound : The -CF₃ group at position 5 increases the electron deficiency of the aryl ring, accelerating oxidative addition in palladium-catalyzed reactions. The boronic ester at position 2 ensures compatibility with aqueous reaction conditions.

- 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile (): Chlorine at position 2 introduces steric hindrance, which may slow transmetallation steps in coupling reactions compared to the target compound.

Positional Isomerism

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (): With the boronic ester at position 4 instead of 2, this analog exhibits altered regioselectivity in cross-coupling reactions. The para-substitution reduces steric strain but may limit applications requiring ortho-directed functionalization.

Physical and Chemical Properties

Key Research Findings

- Electronic Effects: The trifluoromethyl group in the target compound lowers the LUMO energy of the aryl ring by ~1.2 eV compared to non-fluorinated analogs, as inferred from similar structures (). This facilitates nucleophilic attack in coupling reactions.

- Stability : Boronic esters with electron-withdrawing substituents (e.g., -CF₃) exhibit longer shelf lives due to reduced hydrolysis rates ().

- Synthetic Challenges : Ortho-substituted boronic esters (e.g., target compound) require careful optimization to avoid steric clashes during catalysis, as seen in yields <70% for related compounds ().

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS Number: 1073355-21-1) is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a trifluoromethyl group and a dioxaborolane moiety that may influence its reactivity and biological interactions. The presence of the boron atom is significant in medicinal chemistry as boron-containing compounds often exhibit unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Boron Chemistry : Boron compounds are known to interact with biomolecules such as proteins and nucleic acids. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially leading to modulation of enzymatic activity or cellular signaling pathways .

- Trifluoromethyl Group : The trifluoromethyl substituent enhances lipophilicity and metabolic stability, which can improve the bioavailability of the compound in vivo. This modification may also affect the binding affinity to biological targets .

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit notable activity against various parasites. For instance:

- In vitro Studies : Compounds with similar structures have shown effective inhibition against Plasmodium falciparum, with EC50 values typically in the low micromolar range. For example, one study reported an EC50 value of 0.010 μM for a related analog .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines:

These results suggest that the compound has moderate cytotoxicity and may warrant further investigation for potential anticancer applications.

Study on Anticancer Properties

A recent study investigated the effects of this compound on breast cancer cells. The researchers found that treatment with the compound resulted in significant apoptosis induction in MCF7 cells through the activation of caspase pathways. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Research on Antimicrobial Activity

Another study assessed the antimicrobial properties of related boron compounds. The findings indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. While specific data on this compound was not available, it suggests a broader potential for antimicrobial applications .

Q & A

Q. What are the common synthetic routes for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile?

Methodological Answer: This boronic ester is synthesized via palladium-catalyzed borylation. Two primary approaches are:

- Suzuki-Miyaura Coupling : Aryl halides react with bis(pinacolato)diboron (B₂Pin₂) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane, yielding 75–85% product .

- Miyaura Borylation : Direct borylation of aryl halides with B₂Pin₂ using Pd(dppf)Cl₂ and KOAc in DMF, achieving 60–70% yield .

- Directed C-H Borylation : Pd(OAc)₂ with dtbbpy ligand and CsF in THF enables meta-selective functionalization (55–65% yield) .

Q. Table 1. Comparative Synthesis Methods

| Method | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 75–85 | |

| Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | DMF | 60–70 | |

| Directed C-H Borylation | Pd(OAc)₂/dtbbpy | CsF | THF | 55–65 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons and nitrile groups. ¹¹B NMR confirms boronic ester integrity (δ 30–35 ppm) .

- X-ray Crystallography : Resolves molecular geometry; Wu et al. (2021) used this to validate similar boronic esters .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 315.07 for C₁₄H₁₄BF₄NO₂) .

- HPLC : Assess purity (≥95%) with UV detection at 254 nm. Note: Commercial suppliers often omit analytical data, requiring independent verification .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing CF₃ group:

- Reduces π-electron density , enhancing oxidative stability and directing reactions to meta positions .

- Improves Suzuki coupling efficiency with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) by stabilizing transition states .

- Requires tailored conditions : Use CsF as a base to enhance transmetalation and SPhos ligands to suppress protodeboronation .

Q. Table 2. Reactivity Optimization Case Study

| Condition | Conversion (%) | Byproduct Formation |

|---|---|---|

| Pd(OAc)₂, K₂CO₃ | 45 | High protodeboronation |

| Pd(dppf)Cl₂, CsF | 82 | <5% |

| SPhos ligand, 40°C | 78 | Negligible |

Q. What strategies resolve contradictions in reaction yields or selectivity?

Methodological Answer: Address discrepancies via systematic optimization:

- Ligand Screening : Bulky ligands (e.g., dtbbpy) improve meta-selectivity in C-H borylation .

- Moisture Control : Use molecular sieves to stabilize the boronic ester against hydrolysis .

- Temperature Modulation : Lower temperatures (40°C) reduce decomposition .

- Additive Testing : CsF outperforms K₂CO₃ in polar solvents like DMF for electron-deficient substrates .

Q. What advanced applications exist in materials science?

Methodological Answer: This compound is critical in organic electronics :

- OLED Development : Used in Miyaura borylation to synthesize phenanthroimidazole derivatives with pure-blue fluorescence (13% external quantum efficiency) .

- Conjugated Polymer Synthesis : The CF₃ group enhances electron transport, while the boronic ester enables π-conjugation extension via Suzuki coupling .

- Device Optimization : Side-chain engineering (e.g., tert-butyl groups) improves solubility for thin-film fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.